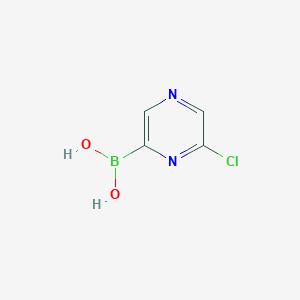

(6-Chloropyrazin-2-YL)boronic acid

Description

BenchChem offers high-quality (6-Chloropyrazin-2-YL)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-Chloropyrazin-2-YL)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(6-chloropyrazin-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BClN2O2/c6-4-2-7-1-3(8-4)5(9)10/h1-2,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVNZXZFLVPLRTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=CC(=N1)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70590544 | |

| Record name | (6-Chloropyrazin-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310404-64-8 | |

| Record name | B-(6-Chloro-2-pyrazinyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1310404-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6-Chloropyrazin-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(6-Chloropyrazin-2-YL)boronic acid CAS 1310404-64-8 properties

CAS: 1310404-64-8 Formula: C₄H₄BClN₂O₂ Molecular Weight: 158.35 g/mol

Executive Summary

(6-Chloropyrazin-2-yl)boronic acid is a specialized heterocyclic building block primarily used in the synthesis of bioactive pyrazine derivatives, including kinase inhibitors and antitubercular agents. While it offers a direct route to introduce the 6-chloropyrazin-2-yl moiety via Suzuki-Miyaura cross-coupling, it presents significant technical challenges due to the inherent instability of electron-deficient 2-heteroaryl boronic acids.

This guide addresses the "2-pyridyl/pyrazinyl problem"—the rapid protodeboronation of the C–B bond—and provides expert protocols to maximize yield and reproducibility.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

| Property | Specification | Notes |

| Appearance | Off-white to yellow solid | Hygroscopic; handle under inert atmosphere. |

| Melting Point | ~154–156 °C (Decomposes) | Decomposition often precedes melting; values vary by purity. |

| Solubility | DMSO, Methanol, DMF | Limited solubility in non-polar solvents. |

| Acidity (pKa) | ~8.0–8.5 (Boronic acid) | Lower than phenylboronic acid due to electron-deficient ring. |

| Stability | Low | Prone to protodeboronation in aqueous/basic media. |

| Storage | -20 °C | Must be stored dry and under Argon/Nitrogen. |

The Stability Paradox: Mechanism of Failure

The primary failure mode when using CAS 1310404-64-8 is protodeboronation . Unlike phenylboronic acids, 2-heteroaryl boronic acids possess a basic nitrogen atom adjacent to the carbon-boron bond.

Mechanistic Insight

Under the basic conditions required for Suzuki coupling, the boronic acid forms a boronate "ate" complex. In 2-pyrazinyl systems, the adjacent ring nitrogen can stabilize the transition state for C–B bond cleavage, or the molecule can undergo a unimolecular fragmentation via a zwitterionic intermediate. This results in the loss of the boron moiety and formation of 2-chloropyrazine (the reduced byproduct), often faster than the desired transmetallation to Palladium.

Visualization: Protodeboronation Pathway

The following diagram illustrates the competing pathways that researchers must control.

Caption: The kinetic competition between productive transmetallation and destructive protodeboronation.

Synthesis & Handling Protocol

Due to commercial cost and instability, in-house preparation is often required. The following protocol utilizes a Turbo-Grignard or Lithium-Halogen Exchange approach, which is superior to direct metallation.

Preparation Protocol (Cryogenic)

-

Reagents: 2,6-Dichloropyrazine,

-Butyllithium ( -

Setup: Flame-dried glassware, Argon atmosphere, -78 °C bath.

-

Procedure:

-

Dissolve 2,6-dichloropyrazine in anhydrous THF.

-

Add

(1.2 equiv) before the lithiating agent (In situ quench method). Note: This "in situ" trap is crucial. Adding -

Add LiTMP (1.1 equiv) dropwise at -78 °C.

-

Stir for 30–60 mins, then warm to 0 °C.

-

Hydrolysis: Acidify carefully with 1M HCl to pH ~5-6. Do not make too acidic, or the pyrazine ring may protonate and trap boron species.

-

-

Isolation: Extract rapidly with EtOAc. Avoid prolonged exposure to water.

Optimized Application: Suzuki-Miyaura Coupling

Do NOT use: Standard aqueous conditions (e.g.,

Recommended System: Anhydrous coupling with rapid-turnover catalysts.

Protocol A: The "Dry" Coupling (High Success Rate)

This method minimizes water concentration to suppress protodeboronation.

-

Catalyst:

(2 mol%) + XPhos or SPhos (4 mol%). Alternatively, use Pd-PEPPSI-IPr . -

Base:

(finely ground, anhydrous) or -

Solvent: Anhydrous 1,4-Dioxane or Toluene at 80–100 °C.

-

Additives:

(10–20 mol%) can sometimes facilitate transmetallation of electron-deficient boronates (Liebeskind-Srogl type effect).

Protocol B: The MIDA Boronate Strategy (For Scale-Up)

If the free acid (CAS 1310404-64-8) is too unstable, convert it immediately to the MIDA boronate . MIDA boronates are stable to air and chromatography.

-

Reaction: Free acid + MIDA + Dean-Stark trap (Toluene/DMSO).

-

Coupling: The MIDA ester releases the active boronic acid slowly under hydrolytic conditions, keeping the standing concentration low and minimizing decomposition.[1]

Experimental Workflow Diagram

Caption: Decision matrix for handling the unstable boronic acid intermediate.

Safety Data (GHS)

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures: Wear nitrile gloves and safety glasses. Handle in a fume hood. In case of contact, wash with copious water.

References

-

Burke, M. D., et al. (2015). "Slow-Release of Unstable Boronic Acids."[1] Nature, 520, 206-210. Link

-

Knochel, P., et al. (2008). "Preparation of Functionalized Heterocyclic Boronic Acids." Angewandte Chemie Int. Ed., 47(36), 6802-6806. Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews, 43, 412-443. Link

-

Sigma-Aldrich. (2024). "Safety Data Sheet: (6-Chloropyrazin-2-yl)boronic acid." Link

-

Billingsley, K., & Buchwald, S. L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides." Journal of the American Chemical Society, 129(11), 3358-3366. Link

Sources

A Comprehensive Technical Guide to the Synthesis of (6-Chloropyrazin-2-YL)boronic Acid

Abstract

(6-Chloropyrazin-2-YL)boronic acid and its corresponding esters are pivotal building blocks in contemporary medicinal chemistry and materials science, primarily serving as key coupling partners in Suzuki-Miyaura cross-coupling reactions. This guide provides an in-depth technical overview of the synthesis of this valuable reagent, with a primary focus on the palladium-catalyzed Miyaura borylation of 2,6-dichloropyrazine. We will explore the mechanistic underpinnings of this transformation, discuss the critical parameters that govern its efficiency and regioselectivity, and provide a detailed, field-proven experimental protocol. Furthermore, this document will address the common challenges associated with the purification of boronic acids and offer practical solutions for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of (6-Chloropyrazin-2-YL)boronic Acid

The pyrazine moiety is a well-established "privileged scaffold" in drug discovery, appearing in a multitude of FDA-approved therapeutics. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a highly desirable heterocycle in the design of novel bioactive molecules. The introduction of a boronic acid or a boronic ester functionality onto the pyrazine ring, specifically creating (6-Chloropyrazin-2-YL)boronic acid, unlocks a vast chemical space for the synthesis of complex molecular architectures.

This reagent is particularly valuable due to its bifunctional nature. The boronic acid group serves as a versatile handle for the formation of carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions. Simultaneously, the remaining chlorine atom provides a secondary site for subsequent functionalization, allowing for the rapid construction of diverse compound libraries from a single, advanced intermediate. This guide will provide the necessary technical details to empower researchers to confidently synthesize and utilize this important synthetic precursor.

Synthetic Strategy: The Miyaura Borylation of 2,6-Dichloropyrazine

The most direct and widely adopted method for the synthesis of (6-Chloropyrazin-2-YL)boronic acid pinacol ester is the Miyaura borylation of the readily available starting material, 2,6-dichloropyrazine. This reaction involves the palladium-catalyzed cross-coupling of a heteroaryl halide with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).

The Catalytic Cycle: A Mechanistic Overview

The Miyaura borylation proceeds through a well-established catalytic cycle involving a palladium(0) species. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.

Caption: The catalytic cycle of the Miyaura borylation reaction.

The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of 2,6-dichloropyrazine to form a Pd(II) intermediate.

-

Transmetalation: The diboron reagent, often activated by a base, transfers a boryl group to the palladium center, displacing the halide. The base, typically potassium acetate (KOAc), is believed to facilitate this step by forming a more reactive palladium-acetate complex.[1]

-

Reductive Elimination: The aryl and boryl groups on the palladium center couple and are eliminated, forming the desired aryl boronic ester product and regenerating the Pd(0) catalyst.

Regioselectivity: The Key to Mono-borylation

A critical consideration in the borylation of 2,6-dichloropyrazine is achieving selective mono-substitution. The two chlorine atoms on the pyrazine ring are electronically non-equivalent. Generally, in Suzuki-Miyaura type couplings of dichloropyrazines, the chlorine at the 2-position is more reactive than the one at the 6-position. This difference in reactivity allows for the selective formation of the mono-borylated product by carefully controlling the reaction stoichiometry and conditions. By using a slight excess of the diboron reagent relative to the dichloropyrazine, the reaction can be driven towards the desired mono-borylated product, with minimal formation of the di-borylated byproduct.

Experimental Protocol: Synthesis of 2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine

This protocol is a robust and reproducible method for the synthesis of the pinacol ester of (6-Chloropyrazin-2-YL)boronic acid.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight | Quantity (mmol) | Equivalents |

| 2,6-Dichloropyrazine | 4774-14-5 | 148.97 | 10.0 | 1.0 |

| Bis(pinacolato)diboron (B₂pin₂) | 73183-34-3 | 253.94 | 11.0 | 1.1 |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 72287-26-4 | 731.74 | 0.3 | 0.03 |

| Potassium Acetate (KOAc) | 127-08-2 | 98.14 | 30.0 | 3.0 |

| 1,4-Dioxane (anhydrous) | 123-91-1 | 88.11 | - | - |

Reaction Workflow

Caption: Experimental workflow for the synthesis of 2-Chloro-6-(Bpin)pyrazine.

Step-by-Step Procedure

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-dichloropyrazine (1.49 g, 10.0 mmol), bis(pinacolato)diboron (2.79 g, 11.0 mmol), Pd(dppf)Cl₂ (220 mg, 0.3 mmol), and potassium acetate (2.94 g, 30.0 mmol).

-

Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert atmosphere (Nitrogen or Argon) three times to remove any oxygen.

-

Solvent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane (50 mL) via syringe.

-

Reaction: Immerse the flask in a preheated oil bath at 80-90 °C and stir the reaction mixture vigorously.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-8 hours).

-

Workup: Allow the reaction mixture to cool to room temperature. Dilute the mixture with ethyl acetate (100 mL) and filter through a pad of celite to remove the palladium catalyst and inorganic salts. Transfer the filtrate to a separatory funnel and wash with water (2 x 50 mL) and then with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate). The product, 2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine, is typically a white to off-white solid.

Purification and Handling of Boronic Acids and Esters

The purification of boronic acids and their pinacol esters can be challenging due to their propensity to degrade on silica gel and their sometimes-poor chromatographic behavior.

Purification Strategies

| Method | Description | Advantages | Disadvantages |

| Recrystallization | Dissolving the crude product in a minimal amount of a hot solvent and allowing it to cool slowly to form crystals. | Can provide very pure material. | Can be low yielding; finding a suitable solvent system can be difficult. |

| Silica Gel Chromatography | As described in the protocol. | Widely applicable. | Can lead to product decomposition (protodeboronation); may require deactivation of the silica gel. |

| Acid/Base Extraction | For the free boronic acid, it can be converted to its boronate salt with a base, washed with an organic solvent to remove non-acidic impurities, and then re-acidified to precipitate the pure boronic acid. | Effective for removing non-polar impurities. | Only applicable to the free boronic acid, not the ester. |

Hydrolysis of the Pinacol Ester (Optional)

If the free boronic acid is required, the pinacol ester can be hydrolyzed. A common method involves stirring the pinacol ester in a mixture of a suitable solvent (e.g., acetone or THF) and an aqueous acid (e.g., 1M HCl) at room temperature until the reaction is complete, followed by extraction.

Conclusion

The Miyaura borylation of 2,6-dichloropyrazine is a reliable and efficient method for the synthesis of (6-Chloropyrazin-2-YL)boronic acid pinacol ester. A thorough understanding of the reaction mechanism, particularly the factors influencing regioselectivity, is paramount for a successful outcome. The detailed protocol provided in this guide, coupled with the practical advice on purification, offers a solid foundation for researchers to produce this valuable building block for applications in drug discovery and materials science. Careful execution of the experimental procedure and attention to the nuances of handling boronic acid derivatives will ensure a high yield of the desired product, ready for subsequent synthetic transformations.

References

- Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.

-

Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Organic Chemistry Portal. [Link]

-

Wikipedia. (2023, October 26). Miyaura borylation. In Wikipedia. [Link]

-

WIPO Patentscope. (2005, March 3). PROCESS FOR PURIFICATION OF BORONIC ACID AND ITS DERIVATIVES. WIPO. [Link]

Sources

Chemical Architecture and Synthetic Utility of (6-Chloropyrazin-2-yl)boronic Acid

The following technical guide details the structural architecture, synthetic pathways, and application logic for (6-Chloropyrazin-2-yl)boronic acid .

Executive Summary

(6-Chloropyrazin-2-yl)boronic acid (CAS: 1310404-64-8) represents a high-value "scaffold-hopping" intermediate in medicinal chemistry.[1] As a bifunctionalized pyrazine, it offers two distinct vectors for diversification: the boronic acid moiety for Suzuki-Miyaura cross-coupling (C–C bond formation) and the chlorine atom for subsequent nucleophilic aromatic substitution (

However, this utility is counterbalanced by significant instability.[1] The electron-deficient nature of the pyrazine ring, combined with the ortho-nitrogen placement, makes this molecule highly susceptible to protodeboronation. This guide provides the mechanistic understanding and experimental protocols required to handle this reagent successfully.

Structural Analysis & Nomenclature

IUPAC Nomenclature Logic

The nomenclature follows the hierarchy of functional groups where the boronic acid (

-

Parent Heterocycle: Pyrazine (1,4-diazine). Numbering begins at one nitrogen atom (

) and proceeds towards the substituents to assign the lowest possible locants.

Electronic Architecture

The pyrazine ring is

-

C2 Position (Boron attachment): Highly electron-poor due to the adjacent

and -

C6 Position (Chlorine attachment): The chlorine atom provides an inductive withdrawal (-I) effect, further deactivating the ring. This makes the C6 position a prime candidate for

reactions after the Suzuki coupling is complete.

Structural Visualization

The following diagram illustrates the numbering scheme and the equilibrium between the free acid and its dehydrated trimer (boroxine), a common storage form.

Caption: Fig 1. Structural decomposition and the dehydration equilibrium common to heteroaryl boronic acids.

Physicochemical Properties & Stability Profile[1][5][6][7]

Key Data Table

| Property | Value | Context |

| Molecular Formula | ||

| Molecular Weight | 158.35 g/mol | |

| Appearance | Off-white to beige solid | Darkens upon oxidation/hydration.[1] |

| Solubility | DMSO, MeOH, DMF | Poor solubility in non-polar solvents ( |

| Storage | -20°C, under Argon | Hygroscopic; prone to protodeboronation.[1] |

The Protodeboronation Challenge

The primary failure mode for this reagent is protodeboronation , where the C–B bond is cleaved by water/proton sources, replacing the boronic acid with a hydrogen atom.[5]

Mechanism:

-

Base Coordination: Under Suzuki conditions (basic pH), hydroxide coordinates to boron, forming a boronate anion.[1]

-

Ipso-Protonation: The electron-deficient pyrazine ring stabilizes the negative charge development at C2.[1] A proton (from water or solvent) attacks C2.[1]

-

C-B Cleavage: The C–B bond breaks, releasing boric acid and 2-chloropyrazine.[1]

Implication: Suzuki couplings must be performed with anhydrous bases (e.g.,

Synthetic Routes[4][7][8][9][10]

Two primary routes exist for synthesizing this scaffold.[1] The Halogen-Metal Exchange is preferred for scale and regioselectivity.[1]

Route A: Halogen-Metal Exchange (Cryogenic)

This method utilizes 2,6-dichloropyrazine.[6] Since the molecule is symmetric, lithiation of one C–Cl bond breaks the symmetry.

-

Precursor: 2,6-Dichloropyrazine.[1]

-

Reagent:

-Butyllithium ( -

Conditions: -78°C in THF.

-

Quench: Triisopropyl borate (

).

Critical Control Point: The temperature must be strictly maintained at -78°C. Higher temperatures allow the alkyl-lithium to attack the pyrazine ring (nucleophilic addition) rather than performing the exchange.

Route B: Miyaura Borylation (Pd-Catalyzed)

Uses a palladium catalyst to couple bis(pinacolato)diboron (

-

Pros: Milder conditions (no cryogenic temps).

-

Cons: Requires the mixed halo-pyrazine precursor; difficult purification of the boronic ester from the diboron by-products.

Experimental Protocols

Protocol 1: Synthesis via Halogen-Metal Exchange

Target: 5.0 g scale synthesis.[1]

Reagents:

-

2,6-Dichloropyrazine (1.0 equiv)

- -BuLi (1.1 equiv, 2.5M in hexanes)

-

Triisopropyl borate (1.2 equiv)

-

THF (Anhydrous)

-

HCl (1M aq)

Step-by-Step Methodology:

-

Setup: Flame-dry a 250 mL 3-neck round bottom flask. Purge with Argon. Add 2,6-dichloropyrazine (5.0 g) and anhydrous THF (50 mL).

-

Cooling: Submerge the flask in a dry ice/acetone bath (-78°C). Allow 15 mins for equilibration.

-

Lithiation: Add

-BuLi dropwise via syringe pump over 20 minutes. Observation: Solution may turn yellow/orange.[1] Stir for 30 mins at -78°C. -

Borylation: Add triisopropyl borate dropwise.[1] Stir for 1 hour at -78°C.

-

Warming: Remove the cooling bath and allow the mixture to reach 0°C (approx. 1 hour).

-

Hydrolysis: Quench with 1M HCl (30 mL). Stir vigorously for 30 mins to hydrolyze the boronate ester to the free acid.

-

Extraction: Extract with EtOAc (3 x 50 mL). The product is amphoteric; ensure pH is slightly acidic (pH 4-5) for optimal extraction.[1]

-

Purification: Recrystallize from acetonitrile/water. Do not use silica chromatography (boronic acids stick to silica).[1]

Protocol 2: Suzuki-Miyaura Cross-Coupling

Application: Coupling with an aryl bromide.[7]

Reagents:

-

(6-Chloropyrazin-2-yl)boronic acid (1.2 equiv)[2]

-

Aryl Bromide (1.0 equiv)

-

Catalyst:

(5 mol%) -

Base:

(2.0 equiv, degassed aqueous solution) or -

Solvent: 1,4-Dioxane (degassed)

Workflow Diagram:

Caption: Fig 2. Standard operating procedure for Suzuki coupling of labile heteroaryl boronic acids.

Drug Discovery Applications

Scaffold Hopping Logic

In kinase inhibitor design, a phenyl ring is often replaced with a pyrazine to:

-

Reduce Lipophilicity (LogP): The nitrogen atoms lower LogP, improving solubility.[1]

-

Introduce H-Bond Acceptors: The pyrazine nitrogens can interact with hinge region residues (e.g., in ATP binding sites).

-

Metabolic Stability: The electron-deficient ring is less prone to oxidative metabolism (CYP450) compared to electron-rich phenyl rings.[1]

Sequential Functionalization Strategy

The 6-chloro substituent allows for a "reaction cascade":

-

Step 1 (Suzuki): React the Boronic Acid at C2 with an Aryl Halide.[1]

-

Step 2 (SNAr): React the Chlorine at C6 with an amine (e.g., morpholine, piperazine) to install a solubilizing tail.

References

-

IUPAC Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013.[1] Royal Society of Chemistry.[1][8] [Link]

-

Boronic Acid Stability. Protodeboronation of (Hetero)Arylboronic Acids.[1][9][10] Molander, G. A. et al. Journal of Organic Chemistry. [Link]

-

Synthesis of Chloropyrazines. Regioselective Synthesis of Chloropyrazine Derivatives.Tetrahedron Letters. [Link]

-

Suzuki-Miyaura Coupling Guide. Practical Guide to Suzuki-Miyaura Coupling. Yoneda Labs.[1] [Link]

-

Pyrazine Properties. PubChem Compound Summary: Pyrazin-2-ylboronic acid derivatives.[1] National Library of Medicine.[1] [Link]

Sources

- 1. Pyrazin-2-ylboronic acid | C4H5BN2O2 | CID 18381546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Chloropyridine-2-boronic acid | C5H5BClNO2 | CID 22832087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 4925-61-5: 6-Chloropyrazin-2-ol | CymitQuimica [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. Protodeboronation - Wikipedia [en.wikipedia.org]

- 6. DE2923706A1 - Synthesis of 2,6-Di:chloro-pyrazine - by chlorination of mono:chloro-pyrazine, using 2,6-di:chloro-pyrazine as solvent to minimise by=product formation - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

- 9. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 10. etheses.dur.ac.uk [etheses.dur.ac.uk]

Physicochemical properties of (6-Chloropyrazin-2-YL)boronic acid

An In-Depth Technical Guide to the Physicochemical Properties of (6-Chloropyrazin-2-YL)boronic Acid

Abstract

(6-Chloropyrazin-2-YL)boronic acid is a heterocyclic organic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique structure, combining a reactive boronic acid moiety with an electron-deficient chloropyrazine scaffold, makes it a versatile building block for the synthesis of complex molecular architectures. Boronic acids are recognized as a "privileged" class of molecules in medicinal chemistry, capable of forming reversible covalent bonds with biological targets, a feature famously exploited in several FDA-approved drugs.[1][2] This guide provides a comprehensive overview of the core physicochemical properties of (6-Chloropyrazin-2-YL)boronic acid, offering in-depth analysis, validated experimental protocols for characterization, and expert insights into its handling and stability. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this compound in their discovery programs.

Introduction: A Synthesis of Functionality

The utility of (6-Chloropyrazin-2-YL)boronic acid stems from the strategic combination of its two key functional components: the boronic acid group and the chloropyrazine ring.

The Boronic Acid Moiety: A Reversible Covalent Warhead

Boronic acids and their esters have seen a meteoric rise in drug discovery, culminating in five FDA-approved drugs as of 2020.[2] Their prominence is largely due to the unique ability of the boron atom to act as a Lewis acid, allowing it to form stable yet reversible covalent bonds with diol-containing structures.[3] In a biological context, this translates to high-affinity interactions with serine, threonine, or catalytic water molecules in the active sites of enzymes, making them potent inhibitors.[4][5] This mechanism provides a distinct advantage over traditional non-covalent inhibitors, often resulting in improved potency and pharmacokinetic profiles.[2]

The Chloropyrazine Scaffold: A Versatile Synthetic Handle

Pyrazine derivatives are integral components of numerous biologically active compounds and approved pharmaceuticals.[6][7] The pyrazine ring is a bioisostere for other aromatic systems and can participate in crucial hydrogen bonding and pi-stacking interactions within protein binding pockets. The presence of a chlorine atom on this electron-deficient ring system provides a reactive site for nucleophilic aromatic substitution or, more commonly, a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the systematic and modular elaboration of the core structure, a cornerstone of modern medicinal chemistry.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis and for predicting the properties of its derivatives.

Molecular and Structural Data

The fundamental identity of (6-Chloropyrazin-2-YL)boronic acid is defined by its molecular formula and structure.

Caption: Standard workflow for NMR-based characterization.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). [8] * Expertise: DMSO-d₆ is an excellent choice as it readily solubilizes the compound and its residual water peak does not typically obscure the aromatic region. It also allows for the observation of the exchangeable B(OH)₂ protons.

-

Instrumentation: Utilize a ≥400 MHz NMR spectrometer for optimal resolution.

-

¹H NMR Acquisition: Acquire a standard proton spectrum.

-

Expected Spectrum: Two singlets (or narrow doublets) are expected in the aromatic region (typically δ 8.5-9.5 ppm) corresponding to the two protons on the pyrazine ring. A broad, exchangeable singlet for the B(OH)₂ protons is also expected, with a chemical shift that is highly dependent on concentration and residual water (typically δ 5.0-8.0 ppm). [8]4. ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.

-

Expected Spectrum: Four distinct signals are expected for the pyrazine ring carbons. The carbon attached to the boron (C-B) will be broad due to quadrupolar relaxation of the boron nucleus. The carbon attached to chlorine (C-Cl) will appear at a characteristic downfield shift.

-

Protocol 2: Mass Spectrometry (MS)

MS is used to confirm the molecular weight and elemental composition.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Ionization: Use Electrospray Ionization (ESI) in either positive or negative mode.

-

Analysis: Acquire a full scan mass spectrum using a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

-

Trustworthiness: High-resolution MS provides a highly accurate mass measurement, allowing for confirmation of the molecular formula (C₄H₄BClN₂O₂).

-

Expected Result: The primary observation will be the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), a characteristic isotopic pattern will be observed for any chlorine-containing fragment. The [M+H]⁺ peak for the ³⁵Cl isotopologue should appear at m/z 159.01, while the corresponding peak for ³⁷Cl will appear at m/z 161.01 with an intensity ratio of approximately 3:1. [8]This isotopic signature is a crucial validation point.

-

Safety and Handling

Proper handling is essential to ensure laboratory safety and maintain the integrity of the compound.

-

Hazard Identification: (6-Chloropyrazin-2-YL)boronic acid should be treated as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). [9]* Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and safety glasses or goggles. [10]* Incompatible Materials: Avoid contact with strong oxidizing agents. [10]* Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.

Conclusion

(6-Chloropyrazin-2-YL)boronic acid is a high-value synthetic intermediate with significant potential in drug discovery and materials science. Its physicochemical profile is dominated by the Lewis acidity of its boronic acid group and the synthetic versatility of its chloropyrazine core. Key considerations for its use include its limited aqueous solubility, potential for dehydration to boroxines, and the need for controlled storage conditions to ensure its long-term stability. The analytical protocols outlined in this guide provide a robust framework for its unambiguous characterization, ensuring its quality and suitability for downstream applications. As the demand for novel, covalent-acting therapeutics continues to grow, a deep understanding of building blocks like this will be indispensable for the next generation of chemical innovation.

References

-

PubChem. (n.d.). 6-Chloropyridine-2-boronic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Reddy, T. S., et al. (2024). Synthesis, spectral characterization of novel 2,6-disubstituted pyrazine derivatives, and their antimicrobial, anti-lung cancer properties. Research Square. Retrieved from [Link]

-

Aijijiyah, N. P., et al. (2020). Synthesis and molecular docking study of 6-chloropyrazine-2-carboxylic acid derivatives. IOP Conference Series: Materials Science and Engineering. Retrieved from [Link]

-

Capot Chemical. (n.d.). Specifications of 6-Chloropyrazine-2-boronic acid. Retrieved from [Link]

-

El-Gammal, O. A., et al. (2020). Novel Schiff base ligand N-(6-chloropyrazin-2-yl)-4-{[(E)-(2- hydroxynaphthalen. IOSR Journal of Applied Chemistry. Retrieved from [Link]

-

Tripathi, A., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals. Retrieved from [Link]

-

Pai, G., et al. (2012). Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

-

Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). (6-CHLOROPYRIDIN-3-YL)BORONIC ACID. Retrieved from [Link]

-

Dembitsky, V. M., et al. (2015). 17O NMR studies of boronic acids and their derivatives. RSC Publishing. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. Retrieved from [Link]

-

ResearchGate. (n.d.). Examples and highlights of boron chemistry in drug discovery. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR spectroscopy for studying interactions of bioactive molecules. Retrieved from [Link]

-

PubChem. (n.d.). 6-Chloropyrazine-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Selected boronic acids and their pKa values. Retrieved from [Link]

-

MDPI. (2017). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Retrieved from [Link]

-

Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]

-

ResearchGate. (n.d.). Influence of different storage conditions on the stability of chlorpyrifos in formulation and technical pesticides. Retrieved from [Link]

-

A3P. (n.d.). Packaging - How to store highly sensitive drugs? Functional coatings. Retrieved from [Link]

-

ZaiQi Bio-Tech. (n.d.). 6-chloropyrazin-2-amine. Retrieved from [Link]-28-4-item.html)

Sources

- 1. mdpi.com [mdpi.com]

- 2. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. papers.ssrn.com [papers.ssrn.com]

- 7. jyoungpharm.org [jyoungpharm.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 6-Chloropyridine-2-boronic acid | C5H5BClNO2 | CID 22832087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. aksci.com [aksci.com]

(6-Chloropyrazin-2-YL)boronic acid molecular weight and formula

Technical Whitepaper: Characterization and Application of (6-Chloropyrazin-2-yl)boronic Acid

Executive Summary

(6-Chloropyrazin-2-yl)boronic acid is a specialized heteroaryl building block used primarily in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors and heterocyclic pharmacophores. Its structural uniqueness lies in the pyrazine ring functionalized with both an electrophilic chlorine and a nucleophilic boronic acid moiety, enabling versatile bi-functionalization strategies.

However, this compound presents significant handling challenges. As an electron-deficient 2-heteroaryl boronic acid, it is highly susceptible to protodeboronation —a decomposition pathway that often leads to low yields in standard cross-coupling reactions. This guide provides the validated physicochemical data, mechanistic insights into its instability, and a field-proven protocol to maximize synthetic success.

Physicochemical Profile

The following data characterizes the free acid form. Researchers should note that while the pinacol ester derivative is often preferred for stability, the free acid is required for specific aqueous-compatible coupling conditions.

| Property | Specification |

| Chemical Name | (6-Chloropyrazin-2-yl)boronic acid |

| CAS Number | 1310404-64-8 |

| Molecular Formula | C₄H₄BClN₂O₂ |

| Molecular Weight | 158.35 g/mol |

| Physical Form | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, MeOH; sparingly soluble in water |

| pKa (Calculated) | ~8.5 (Boronic acid ionization) |

| Storage Class | Hygroscopic; Store at -20°C under inert atmosphere |

Structural Analysis: The molecule features a 1,4-diazine (pyrazine) core. The boronic acid group at position C2 and the chlorine atom at position C6 flank the N1 nitrogen. This proximity of electron-withdrawing heteroatoms creates a highly electron-deficient center at C2, significantly accelerating the rate of hydrolytic C-B bond cleavage (protodeboronation) compared to phenylboronic acids.

Technical Deep Dive: The Instability Mechanism

To successfully utilize (6-Chloropyrazin-2-yl)boronic acid, one must understand why it fails. Unlike simple aryl boronic acids, 2-heteroaryl boronic acids undergo rapid protodeboronation under neutral to basic conditions.

Mechanism of Decomposition:

-

Base Coordination: In the presence of base (essential for Suzuki coupling), the boronic acid forms a boronate "ate" complex.

-

Ipso-Protonation: The electron-deficient pyrazine ring, further activated by the inductive effect of the adjacent nitrogen, facilitates protonation at the C2 position (ipso to boron).

-

C-B Bond Cleavage: The C-B bond breaks, releasing boric acid and the deboronated byproduct (2-chloropyrazine), effectively quenching the reagent before it can enter the catalytic cycle.

Implication for Protocol Design:

-

Avoid Strong Bases: Hydroxides (NaOH, KOH) accelerate decomposition. Use milder bases like

or -

Control Water: While some water is needed for the Suzuki mechanism, excess water promotes protonation. Anhydrous conditions with controlled water equivalents are superior.

-

High Catalyst Loading: To compete with the fast decomposition rate, rapid transmetallation is required. Higher Pd loadings or highly active precatalysts (e.g., XPhos Pd G2) are recommended.

Synthetic Utility: Suzuki-Miyaura Coupling

The primary application of this building block is the introduction of the 6-chloropyrazin-2-yl moiety into aryl or heteroaryl scaffolds. The chlorine atom at C6 is preserved during this reaction, serving as a handle for subsequent nucleophilic aromatic substitution (

Visualizing the Competitive Landscape

The diagram below illustrates the competition between the productive catalytic cycle and the destructive protodeboronation pathway.

Caption: Figure 1. The Suzuki-Miyaura catalytic cycle showing the critical 'leak' pathway where the activated boronate undergoes protodeboronation instead of transmetallation.

Validated Experimental Protocol

Objective: Cross-coupling of (6-Chloropyrazin-2-yl)boronic acid with an aryl bromide.

Field Insight: This protocol utilizes a "fast-reaction" strategy. By using a highly active catalyst system and a solvent mixture that solubilizes the boronate without promoting rapid hydrolysis, we favor transmetallation over decomposition.

Materials:

-

(6-Chloropyrazin-2-yl)boronic acid (1.5 equivalents)

-

Aryl Bromide (1.0 equivalent)

-

Catalyst:

(5 mol%) — Chosen for robustness. -

Base:

(3.0 equivalents) — Mild base to minimize deboronation. -

Solvent: 1,4-Dioxane / Water (9:1 ratio) — Degassed.

Step-by-Step Methodology:

-

Preparation (Inert Atmosphere):

-

Dry a reaction vial and purge with Argon.

-

Add the Aryl Bromide (1.0 mmol), (6-Chloropyrazin-2-yl)boronic acid (237 mg, 1.5 mmol), and

(636 mg, 3.0 mmol). -

Note: Excess boronic acid is crucial to compensate for the portion that inevitably decomposes.

-

-

Solvent Addition:

-

Add degassed 1,4-Dioxane (4.5 mL) and Water (0.5 mL).

-

Critical: Do not use pure water or alcohols. The 9:1 ratio provides just enough polarity for the base without overwhelming the system with protons.

-

-

Catalyst Addition:

-

Add

(41 mg, 0.05 mmol) last to initiate the reaction.

-

-

Reaction:

-

Seal the vial and heat to 80°C for 2–4 hours.

-

Monitoring: Monitor via LC-MS every hour. Look for the disappearance of the aryl bromide. If the boronic acid is consumed but starting material remains, add a second portion (0.5 eq) of boronic acid.

-

-

Work-up:

-

Cool to room temperature.[1] Dilute with EtOAc and wash with brine.

-

Dry organic layer over

, filter, and concentrate. -

Purify via flash chromatography (Hexanes/EtOAc).

-

Storage and Handling

-

Temperature: Long-term storage at -20°C is mandatory.

-

Atmosphere: Store under Nitrogen or Argon. The compound is hygroscopic; moisture absorption will lead to hydrolysis and degradation of the solid.

-

Re-testing: Re-validate purity via H-NMR or HPLC before use if the bottle has been opened for more than 30 days. Degraded material often appears as a sticky gum rather than a free-flowing powder.

References

-

Capot Chemical. (2023). Product Specifications: 6-Chloropyrazine-2-boronic acid (CAS 1310404-64-8).[2] Retrieved from [Link]

-

Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic Boronic Acids.[3][4] Journal of the American Chemical Society.[1][5][6][7] (General mechanism reference for 2-heteroaryl stability). Retrieved from [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Retrieved from [Link]

Sources

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. capotchem.com [capotchem.com]

- 3. Protodeboronation - Wikipedia [en.wikipedia.org]

- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 5. Organoborons | Frontier Specialty Chemicals [frontierspecialtychemicals.com]

- 6. Protodeboronation [organic-chemistry.org]

- 7. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility & Handling of (6-Chloropyrazin-2-yl)boronic Acid

This technical guide details the solubility profile, stability challenges, and handling protocols for (6-Chloropyrazin-2-yl)boronic acid . It is designed for medicinal chemists and process engineers who require precise operational parameters for this unstable heterocyclic building block.

Chemical Profile & Structural Significance

(6-Chloropyrazin-2-yl)boronic acid is a critical intermediate in the synthesis of pyrazine-containing pharmaceuticals. Its structural utility lies in the orthogonal reactivity of the chloropyrazine scaffold: the boronic acid enables Suzuki-Miyaura coupling at the C2 position, while the C6-chlorine atom remains available for subsequent nucleophilic aromatic substitution (

However, this utility is counterbalanced by the "Boronic Acid Paradox" : the electron-deficient nature of the pyrazine ring, further deactivated by the chlorine substituent, makes the C–B bond highly susceptible to hydrolytic cleavage (protodeboronation), particularly under the basic conditions required for its cross-coupling.

| Property | Data |

| CAS Number | 1310404-64-8 |

| Formula | |

| Molecular Weight | 158.35 g/mol |

| Appearance | Off-white to beige solid |

| Acidity ( | ~6.5–7.5 (Estimated; highly Lewis acidic) |

| Storage | -20°C, under Argon/Nitrogen, Desiccated |

Solubility Profile in Organic Solvents[3]

The solubility of (6-Chloropyrazin-2-yl)boronic acid is governed by its ability to form hydrogen bond networks (dimers/trimers) in the solid state and its Lewis acidity in solution.

Solvent Selection Matrix

Data synthesized from standard handling protocols for electron-deficient heteroaryl boronic acids.

| Solvent Class | Specific Solvent | Solubility Rating | Stability Risk | Application Notes |

| Polar Aprotic | DMF, DMSO | High (>50 mg/mL) | Medium | Excellent for dissolution; however, DMSO can accelerate decomposition at high temps (>80°C). |

| Ethers | THF, 1,4-Dioxane | Moderate (10–30 mg/mL) | Low | Preferred for Suzuki couplings. Often used as co-solvents with water. |

| Alcohols | Methanol, Ethanol | Moderate | High | Soluble, but promotes rapid esterification (boronate formation) and protodeboronation in the presence of base. |

| Chlorinated | DCM, Chloroform | Low (<5 mg/mL) | Low | Poor solubility limits utility; mainly used for workup, not reaction. |

| Hydrocarbons | Hexanes, Toluene | Negligible | Low | Antisolvents; used to precipitate the product. |

The "Dissolution-Degradation" Trade-off

Researchers must balance solubility with kinetic stability. While DMF offers the fastest dissolution, it can trap water and promote hydrolysis. 1,4-Dioxane is the "Gold Standard" solvent for this reagent because it balances adequate solubility with chemical inertness, and it forms a favorable azeotrope with water during reaction heating.

Stability & The Protodeboronation Mechanism

The primary failure mode when using (6-Chloropyrazin-2-yl)boronic acid is protodeboronation , where the boronic acid group is replaced by a proton, yielding 2-chloropyrazine.

Mechanism:

-

Base Attack: The catalytic base (e.g.,

, -

Ipso-Protonation: The electron-deficient pyrazine ring (made more electron-poor by the Cl group) facilitates protonation at the C2 position (ipso to boron).

-

C–B Cleavage: The C–B bond breaks, releasing boric acid and the deboronated byproduct.

Stability Decision Tree

The following logic flow illustrates how to preserve the reagent during experimental design.

Caption: Decision tree for assessing stability risks. High temperature combined with basic conditions in protic media triggers rapid decomposition.

Experimental Protocols

Protocol A: Optimal Dissolution for Suzuki Coupling

Objective: Prepare a 0.2 M solution for immediate use.

-

Preparation: Oven-dry a reaction vial and cool under an argon stream.

-

Weighing: Quickly weigh (6-Chloropyrazin-2-yl)boronic acid (158 mg, 1.0 mmol) into the vial. Note: Minimize air exposure.

-

Solvent Addition: Add anhydrous 1,4-Dioxane (5.0 mL).

-

Dissolution: Sonicate for 30–60 seconds. The solution should be clear to slightly hazy.

-

Troubleshooting: If solids persist, add DMF (0.5 mL) dropwise as a co-solvent.

-

-

Usage: Use immediately. Do not store this solution for >1 hour.

Protocol B: "Slow-Release" Cross-Coupling Strategy

Rationale: To combat protodeboronation, this protocol keeps the concentration of the active boronate species low.

Reagents:

-

Aryl Halide (1.0 equiv)

-

(6-Chloropyrazin-2-yl)boronic acid (1.5 equiv)

-

Catalyst:

(5 mol%) -

Base:

(3.0 equiv) -

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Workflow:

-

Charge the reaction vessel with Aryl Halide, Catalyst, and Base.

-

Add the solvent mixture and heat to 80°C.

-

Critical Step: Dissolve the (6-Chloropyrazin-2-yl)boronic acid in a separate syringe (using minimal Dioxane).

-

Slow Addition: Add the boronic acid solution dropwise to the hot reaction mixture over 1 hour using a syringe pump.

-

Why? This ensures the boronic acid is consumed by the catalyst faster than it can decompose.

-

Caption: "Slow-Addition" workflow to mitigate protodeboronation during Suzuki coupling.

References

-

Capot Chemical. (n.d.).[1] 6-Chloropyrazine-2-boronic acid (CAS 1310404-64-8) Product Specifications. Retrieved February 18, 2026, from [Link]

- Cox, P. A., et al. (2016). Protodeboronation of Heteroaryl Boronic Acids: Mechanism and Scale-Up Implications. Journal of the American Chemical Society. (Contextual grounding on heteroaryl stability).

- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. (Source for slow-addition protocols).

-

PubChem. (2025).[2][3] Compound Summary for CAS 1310404-64-8. National Library of Medicine. Retrieved February 18, 2026, from [Link]

Sources

Stability and storage conditions for (6-Chloropyrazin-2-YL)boronic acid

Technical Guidance for Drug Development & Synthesis Applications

Executive Summary

(6-Chloropyrazin-2-yl)boronic acid (CAS: 655253-83-3) represents a distinct class of electron-deficient heteroaryl boronic acids. Unlike robust phenylboronic acids, this pyrazine derivative exhibits significant thermodynamic instability driven by two competing mechanisms: reversible dehydration (boroxine formation) and irreversible protodeboronation .

The presence of the electron-withdrawing chlorine at the C6 position, combined with the diaza-aromatic pyrazine core, renders the C–B bond highly susceptible to hydrolytic cleavage, particularly under basic conditions or in the presence of Lewis bases. This guide defines the physicochemical rationale for its instability and provides a self-validating storage and handling protocol to ensure reagent integrity in high-stakes coupling reactions (e.g., Suzuki-Miyaura).

Part 1: Molecular Architecture & Instability Mechanisms

To preserve this reagent, one must understand the "why" behind its degradation. The instability is not random; it is a direct consequence of the molecule's electronic structure.

The Boroxine Equilibrium (Dehydration)

Boronic acids exist in a thermodynamic equilibrium with their cyclic trimeric anhydrides (boroxines). This process is driven by entropy and the removal of water.

-

The Mechanism: Three molecules of (6-Chloropyrazin-2-yl)boronic acid release three water molecules to form a six-membered B3O3 ring.

-

Impact: This is generally reversible . However, inconsistent water content leads to variable stoichiometry in reaction calculations. A "wet" sample is 100% monomer; a "dry" sample is a mix of monomer and trimer.

-

Operational Consequence: Stoichiometric errors in cross-coupling reactions if molecular weight is not corrected for the anhydride fraction.

Protodeboronation (The "Silent Killer")

Unlike dehydration, protodeboronation is irreversible . The C–B bond breaks, replaced by a C–H bond, yielding 2-chloropyrazine and boric acid.

-

The Mechanism: The pyrazine ring is electron-deficient. The Boron atom at C2 is adjacent to a ring nitrogen (alpha-position). Under neutral-to-basic conditions, the boron atom coordinates with a hydroxide or Lewis base to form a tetrahedral boronate "ate" complex.

-

The Pyrazine Factor: The electron-withdrawing nature of the pyrazine ring (amplified by the 6-Cl substituent) stabilizes the negative charge developing on the ring carbon during the transition state, accelerating the cleavage of the C–B bond.

-

Catalysis: This pathway is catalytically accelerated by bases , metal salts , and heat .

Visualizing the Degradation Pathways

The following diagram illustrates the competing pathways governing the shelf-life of the compound.

Figure 1: The dual degradation pathways.[1][2] Yellow represents reversible physical changes; Red represents irreversible chemical destruction.

Part 2: Storage & Handling Protocols[5][6][7]

Based on the mechanisms above, the following Standard Operating Procedure (SOP) is required to maintain purity >97%.

Storage Conditions Table

| Parameter | Specification | Scientific Rationale |

| Temperature | -20°C (Preferred) 2–8°C (Acceptable short-term) | Kinetic inhibition of the boroxine equilibrium and suppression of thermal protodeboronation. |

| Atmosphere | Argon or Nitrogen | Prevents atmospheric moisture (which shifts boroxine equilibrium) and oxidation (though less likely for electron-deficient rings). |

| Container | Amber Glass + Parafilm | Amber glass prevents potential photolytic cleavage of the C-Cl bond; Parafilm ensures a hermetic seal against humidity. |

| Desiccation | Required | Storage in a desiccator is critical to prevent hydrolysis of the anhydride back to the acid if the boroxine form is present. |

Handling SOP (Step-by-Step)

-

Equilibration: Before opening the vial, allow the container to reach room temperature (approx. 30 mins).

-

Why? Opening a cold vial in humid air causes immediate condensation inside the vial. This water will catalyze protodeboronation or shift the monomer/trimer ratio.

-

-

Inert Sampling: Ideally, weigh the reagent inside a glovebox. If not possible, flush the headspace with Argon immediately after removing the sample.

-

Solvent Selection:

-

Avoid: Acetone or unbuffered water (can be acidic/basic).

-

Preferred: Anhydrous THF, DMF, or Dioxane.

-

Critical: If using in aqueous Suzuki coupling, degas the solvents thoroughly. Dissolved oxygen can promote oxidative deborylation.

-

Part 3: Quality Control & Self-Validating Analytics

Do not assume the label purity is accurate after storage. Use these methods to validate the reagent before committing to a valuable synthesis.

The Gold Standard: 11B NMR

Boron NMR is the only definitive way to distinguish between the boronic acid, the boroxine, and the deboronated byproduct (boric acid).

-

Solvent: DMSO-d6 (prevents esterification with protic solvents like MeOH).

-

Reference: BF3·Et2O (0 ppm).

-

Interpretation:

-

~28-30 ppm: Boronic Acid (Monomer).

-

~19-22 ppm: Boroxine (Trimer) — Acceptable if MW correction is applied.

-

~19-20 ppm (Sharp): Boric Acid — Sign of irreversible degradation.

-

~0-5 ppm: Tetrahedral Boronate (if base is present).

-

HPLC Method (Caution Required)

Standard HPLC can induce degradation on the column if the mobile phase is acidic (TFA) or basic.

-

Column: C18 Reverse Phase.

-

Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid (Milder than TFA).

-

Note: The boronic acid peak is often broad due to interaction with silanols.

-

Validation: Look for the "fronting" peak of 2-chloropyrazine. If this peak area >5%, repurify.

QC Decision Logic

Figure 2: Analytical workflow for validating reagent integrity.

References

-

Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

-

Cox, P. A., et al. (2010). Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society, 132(38), 13100–13102. Link

-

Noonan, G. M., et al. (2022).[3] Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways. Journal of the American Chemical Society, 143(36), 14814–14826.[4] Link

-

Thermo Fisher Scientific. (2009).[5] Safety Data Sheet: 6-Chloropyridine-3-boronic acid (Analogous Structure Safety Data). Link

Sources

- 1. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. par.nsf.gov [par.nsf.gov]

- 4. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. assets.thermofisher.com [assets.thermofisher.com]

Structural Elucidation of (6-Chloropyrazin-2-yl)boronic Acid: A Technical Guide

Executive Summary & Strategic Context

(6-Chloropyrazin-2-yl)boronic acid is a high-value pharmacophore precursor, widely utilized in Suzuki-Miyaura cross-coupling reactions to generate complex heterocyclic scaffolds. For drug development professionals, the purity and structural integrity of this intermediate are critical.

However, the analytical characterization of this molecule presents specific challenges:

-

Quadrupolar Broadening: The boron nucleus (

, -

Dynamic Equilibria: Boronic acids exist in equilibrium with their cyclic anhydrides (boroxines) and dimers, making solvent choice the single most important variable in spectral acquisition.

-

Symmetry Breaking: The 2,6-substitution pattern on the pyrazine ring creates a non-trivial assignment problem for the aromatic protons.

This guide provides a definitive protocol for the NMR analysis of (6-Chloropyrazin-2-yl)boronic acid, synthesizing theoretical prediction with practical troubleshooting.

Sample Preparation & Solvent Strategy

The "Why" Behind the Protocol:

Standard chloroform (

Recommended Solvent: DMSO-d6 (Dimethyl sulfoxide-d6).

-

Mechanism: DMSO acts as a Lewis base, coordinating with the empty p-orbital of the boron atom or hydrogen-bonding with the hydroxyl groups. This stabilizes the monomeric boronic acid species, sharpening the peaks and allowing for the observation of the distinct

protons.

Experimental Workflow: Sample Preparation

Figure 1: Optimized sample preparation workflow to ensure monomeric species stabilization.

1H NMR Spectral Analysis

Predicted Spectral Features (DMSO-d6)

The pyrazine ring is electron-deficient. The addition of Chlorine (EWG/Inductive) and Boronic Acid (EWG/Inductive) shifts the remaining protons downfield.

| Signal | Integration | Multiplicity | Approx.[3] Shift ( | Assignment | Structural Logic |

| A | 2H | Broad Singlet | 8.50 – 10.00 | Exchangeable hydroxyls. Chemical shift varies with concentration and water content. | |

| B | 1H | Singlet | 9.00 – 9.25 | Pyrazine H-3 | Deshielded by adjacent N and B. (Position 3) |

| C | 1H | Singlet | 8.60 – 8.85 | Pyrazine H-5 | Deshielded by adjacent N and Cl. (Position 5) |

| D | Variable | Singlet | 3.33 | Residual water in DMSO. | |

| E | Variable | Quintet | 2.50 | DMSO | Residual solvent peak. |

> Note on Assignment: The exact assignment of H-3 vs. H-5 is subtle. H-3 is typically more deshielded due to the anisotropy of the adjacent boronyl group and the "alpha-to-nitrogen" effect, but 2D experiments (NOESY) are required for absolute confirmation.

The D2O Shake Test (Validation)

To confirm the identity of the boronic acid protons (Signal A):

-

Run the standard 1H NMR in DMSO-d6.[4]

-

Add 1-2 drops of

directly to the NMR tube. -

Shake and re-run.

-

Result: The broad singlet at 8.5–10.0 ppm will disappear due to rapid deuterium exchange (

), confirming the presence of the boronic acid moiety.

13C NMR Spectral Analysis

The

Signal Table

| Signal Type | Approx. Shift ( | Intensity | Assignment | Technical Insight |

| Quaternary | 145.0 – 150.0 | Medium | C-6 (C-Cl) | Deshielded by Chlorine (Inductive effect). |

| Methine (CH) | 142.0 – 148.0 | High | C-3 / C-5 | Typical pyrazine CH signals. |

| Quaternary | Not Observed / Very Broad | Low | C-2 (C-B) | The Critical Feature. See explanation below. |

The "Missing" Carbon (C-B)

Researchers often panic when they count only 3 signals instead of 4 in the aromatic region. This is normal for boronic acids.

-

Mechanism: The carbon atom directly attached to boron (C-2) undergoes scalar coupling with the quadrupolar boron nuclei (

, 80% abundance, spin 3/2; -

Effect: This coupling causes extremely efficient relaxation (short

), resulting in a signal that is so broad it often blends into the baseline noise. -

Solution: To visualize this carbon, run a low-temperature experiment (to decouple the relaxation mechanism) or simply rely on HMBC (Heteronuclear Multiple Bond Correlation) to see correlations from H-3 to the "invisible" C-2.

Advanced Characterization: 11B NMR

While not standard in all labs,

-

Reference Standard:

(0.0 ppm). -

Monomeric Boronic Acid: Sharp(er) singlet at

28 – 30 ppm in DMSO-d6. -

Boroxine (Impurity): If the sample has dehydrated, a signal appears downfield at

32 – 35 ppm . -

Borate (Tetrahedral): If base was used during prep, a signal upfield at

0 – 5 ppm indicates formation of the

Troubleshooting & Impurity Profiling

Common degradation pathways for (6-Chloropyrazin-2-yl)boronic acid include Protodeboronation , where the

Diagnostic Logic Flow

Figure 2: Diagnostic logic for identifying common decomposition products.

Key Impurity Shifts (DMSO-d6):

-

2-Chloropyrazine: Look for a new set of 3 protons (approx 8.4, 8.5, 8.7 ppm) and the loss of the broad OH signal.

References

-

Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

-

SDBS Spectral Database. (2024). NMR Spectra of Pyrazine Derivatives. National Institute of Advanced Industrial Science and Technology (AIST). Link

-

Nieto, S., et al. (2017). 11B NMR Spectroscopy: A Practical Guide for the Organic Chemist.European Journal of Organic Chemistry. Link

-

Reich, H. J. (2023). B-11 NMR Spectroscopy. University of Wisconsin-Madison Chemistry Department. Link

Sources

Advanced Mass Spectrometry Analysis of (6-Chloropyrazin-2-yl)boronic acid

The following technical guide details the mass spectrometry analysis of (6-Chloropyrazin-2-yl)boronic acid , a critical intermediate in Suzuki-Miyaura cross-coupling reactions for drug discovery.

Technical Guide & Application Note

Strategic Overview & Chemical Context

(6-Chloropyrazin-2-yl)boronic acid (CAS: 65726-00-5) presents a unique set of analytical challenges arising from its amphoteric nature and the inherent instability of the carbon-boron bond in electron-deficient heteroaromatics.

-

The Analytical Paradox: The pyrazine ring provides basic nitrogen sites suitable for Positive Electrospray Ionization (ESI+) , while the boronic acid moiety acts as a Lewis acid, often favoring Negative Electrospray Ionization (ESI-) via adduct formation.

-

Stability Profile: Unlike simple arylboronic acids, this compound is prone to protodeboronation (loss of the boronic acid group) and boroxine formation (trimerization via dehydration).

-

Isotopic Signature: The presence of a chlorine atom confers a distinct

(3:1) isotope pattern that serves as a critical diagnostic filter during spectral analysis.

Physicochemical Profile

| Property | Value | MS Implication |

| Formula | Base peak definition | |

| Monoisotopic Mass | 158.0054 Da | Target for High-Res MS (HRMS) |

| LogP | ~0.5 - 0.8 | Suitable for Reverse Phase (C18) or HILIC |

| pKa (Boronic) | ~8.0 - 9.0 | Ionizes as |

| pKa (Pyrazine) | ~0.5 (Weak base) | Protonation |

Method Development: The "Trustworthiness" Protocol

To ensure data integrity, the experimental design must account for the compound's reactivity. The following protocol minimizes artifacts such as esterification and thermal degradation.

A. Sample Preparation (Self-Validating System)

-

Solvent Selection: Strictly avoid Methanol. Boronic acids rapidly form methyl esters (

) in methanolic solutions.-

Recommended: Acetonitrile (ACN) / Water (1:1).

-

Validation Step: If a peak appears at

173 (

-

-

Concentration: Maintain stock solutions

. High concentrations favor trimerization into boroxines (

B. Liquid Chromatography Conditions

Standard C18 columns often yield poor peak shape due to the interaction of the boron moiety with residual silanols.

-

Column: C18 with high carbon load (e.g., Acquity BEH C18) or HILIC (for enhanced retention of the polar acid).

-

Mobile Phase:

C. Mass Spectrometry Parameters

-

Source Temperature: Keep

. High heat drives dehydration in the source, artificially inflating the signal for the anhydride -

Cone Voltage: Low (15-20 V) to prevent in-source fragmentation of the C-B bond.

Ionization & Fragmentation Logic

This section details the mechanistic pathways observed in MS/MS analysis.

Primary Ionization (ESI+)

In positive mode, the pyrazine nitrogen is protonated.

-

Precursor:

at -

Isotope:

at

Fragmentation Pathway (MS/MS)

The fragmentation follows a specific causality:

-

Dehydration: Loss of water from the boronic acid group.

-

Deboronation: Cleavage of the C-B bond (often the base peak in high-energy collisions).

-

Ring Opening: Fragmentation of the pyrazine core.

DOT Diagram: Fragmentation Mechanism

Caption: ESI+ Fragmentation pathway of (6-Chloropyrazin-2-yl)boronic acid showing characteristic neutral losses.

Quantitative Data Summary: Key Ions

| Ion Identity | m/z (35Cl) | m/z (37Cl) | Origin / Causality |

| 159.0 | 161.0 | Parent Ion (Protonated) | |

| 141.0 | 143.0 | Source dehydration or fragment | |

| 181.0 | 183.0 | Sodium adduct (Common impurity) | |

| 115.0 | 117.0 | 2-Chloropyrazine (Deboronation) | |

| Boroxine Trimer | 456.0 | 458/460 | Solution-phase trimerization (Artifact) |

GC-MS Alternative: Derivatization Strategy

Direct GC-MS analysis is impossible due to the polarity and thermal instability of the boronic acid. Derivatization is mandatory .

-

Reagent: Pinacol (2,3-dimethyl-2,3-butanediol) or 1,3-Propanediol.

-

Reaction: Mix analyte with excess pinacol in ACN at 60°C for 30 mins.

-

Result: Formation of the cyclic boronate ester.[5]

Troubleshooting & Artifact Management

Workflow Diagram: Method Validation Decision Tree

Caption: Decision tree for minimizing artifacts during method development.

Common Artifacts Table

| Artifact | Observed m/z | Cause | Remediation |

| Methyl Ester | 173.0 | Reaction with MeOH | Use ACN/Water only. |

| Boroxine (Trimer) | 456.0 | High Concentration | Dilute sample |

| Oxidation | 131.0 | C-B | Use fresh buffers; minimize air exposure. |

| Protodeboronation | 115.0 | Acidic/Basic Hydrolysis | Neutral pH; rapid analysis time. |

References

-

Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[] Wiley-VCH. Link

-

Perrin, D. M., et al. (2013). Arylboronic Acid Chemistry under Electrospray Conditions.Journal of the American Society for Mass Spectrometry, 24(1), 19-30. Link

-

Pandiiyan, S., et al. (2013). A High Throughput Analysis of Boronic Acids Using Ultra High Performance Liquid Chromatography-Electrospray Ionization Mass Spectrometry.Analytical Methods, 5, 3386-3394. Link

-

Zhu, C., et al. (2012).[9] Mild and Rapid Hydroxylation of Aryl/Heteroaryl Boronic Acids and Boronate Esters with N-Oxides.[9]Organic Letters, 14(13), 3494-3497. Link

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 22832087, (6-Chloropyridin-2-yl)boronic acid (Analogous Structure).Link

Sources

- 1. (2-Chloropyrimidin-5-yl)boronic acid | C4H4BClN2O2 | CID 21747362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]

- 3. d-nb.info [d-nb.info]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 9. Mild and Rapid Hydroxylation of Aryl/Heteroaryl Boronic Acids and Boronate Esters with N-Oxides [organic-chemistry.org]

Role of pyrazine boronic acids in medicinal chemistry

An In-depth Technical Guide to the Role of Pyrazine Boronic Acids in Medicinal Chemistry

Abstract

The strategic combination of privileged structural motifs is a cornerstone of modern medicinal chemistry. This guide provides a comprehensive technical overview of pyrazine boronic acids, a class of compounds that marries the unique electronic properties and hydrogen bonding capabilities of the pyrazine heterocycle with the versatile covalent reactivity of the boronic acid warhead. We will explore the foundational chemical principles, key synthetic methodologies, mechanisms of biological action, and diverse therapeutic applications of these compounds, from enzyme inhibition to advanced molecular imaging. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique potential of pyrazine boronic acids in their discovery programs.

Part 1: Foundational Principles

The Pyrazine Scaffold: A Privileged Heterocycle in Drug Design

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-orientation, is a frequent feature in clinically successful drugs.[1][2] Its prevalence is due to a unique combination of properties:

-

Hydrogen Bonding: The two nitrogen atoms act as excellent hydrogen bond acceptors, enabling strong and specific interactions with biological targets, such as the hinge region of protein kinases.[3][4]

-

Bioisosterism: Pyrazine is often employed as a bioisostere for benzene, pyridine, or pyrimidine rings, allowing chemists to fine-tune steric, electronic, and pharmacokinetic properties while maintaining key binding interactions.[3]

-

Physicochemical Properties: The nitrogen atoms increase the polarity and aqueous solubility of the parent molecule compared to a simple phenyl ring, which can be advantageous for drug disposition.[2]

-

Metabolic Stability: The pyrazine ring is generally stable to metabolic degradation, contributing to improved pharmacokinetic profiles.

The Boronic Acid Moiety: A Versatile Covalent Warhead

Once considered potentially toxic, boronic acids are now recognized as a valuable and generally non-toxic functional group in drug design, a shift largely driven by the clinical success of the proteasome inhibitor Bortezomib.[5][6] The utility of the boronic acid group stems from its unique chemical reactivity:

-

Reversible Covalent Bonding: Boronic acids have the distinct ability to form reversible covalent bonds, specifically with the hydroxyl groups of serine and threonine residues found in the active sites of many enzymes.[7][8] This interaction results in a stable tetrahedral boronate adduct, leading to potent and durable inhibition.[9]

-

Lewis Acidity: The boron atom is Lewis acidic, allowing it to interact with other Lewis bases and engage in various chemical transformations.[10]

-

Synthetic Handle: Boronic acids and their ester derivatives are crucial building blocks in organic synthesis, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction for forming new carbon-carbon bonds.[10][11]

Synergy: The Unique Advantage of Pyrazine Boronic Acids

The combination of a pyrazine ring and a boronic acid moiety creates a powerful pharmacophore. The pyrazine core acts as a scaffold, orienting the molecule within a target's binding pocket through specific hydrogen bonds and other non-covalent interactions.[4] This precise positioning presents the boronic acid "warhead" to key nucleophilic residues (e.g., serine, threonine) in the active site, facilitating the formation of a reversible covalent bond that drives high-potency inhibition.[1][9] This two-pronged approach—specific recognition followed by covalent inactivation—underpins the therapeutic potential of this compound class.

Part 2: Synthesis and Chemical Biology

Synthetic Strategies for Pyrazine Boronic Acids and Esters

The synthesis of pyrazine boronic acids typically involves the introduction of the boron moiety onto a pre-formed pyrazine ring. A robust and widely used method is the palladium-catalyzed Miyaura borylation, which couples a halopyrazine with a diboron reagent.[12]

This protocol describes the synthesis of a pyrazine boronic acid pinacol ester, a stable and versatile intermediate.

-

Reagent Preparation: In a flame-dried Schlenk flask under an inert nitrogen atmosphere, add 2-chloropyrazine (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (KOAc, 1.5 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2, 0.03 eq).

-

Solvent Addition: Add anhydrous 1,4-dioxane to the flask via syringe.

-

Degassing: Subject the reaction mixture to three cycles of vacuum followed by backfilling with nitrogen to ensure the removal of oxygen.

-

Reaction: Heat the mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine.

Mechanism of Covalent Inhibition

The primary mechanism of action for pyrazine boronic acids as enzyme inhibitors is the formation of a covalent, yet reversible, bond with a key catalytic residue.[7] The boronic acid's empty p-orbital makes it electrophilic and susceptible to nucleophilic attack by the hydroxyl group of a serine or threonine side chain in the enzyme's active site. This attack forms a tetrahedral boronate intermediate, which is stabilized by the enzyme's microenvironment, leading to potent inhibition.[9]

Part 3: Therapeutic Applications

Targeting Protein Kinases

Protein kinases are a major class of drug targets, particularly in oncology. Pyrazine-containing molecules have proven to be highly effective kinase inhibitors.[13] The pyrazine nitrogens often form critical hydrogen bonds with the kinase "hinge" region, which is the flexible linker between the N- and C-lobes of the kinase domain.[3] By incorporating a boronic acid, these inhibitors can be designed to form an additional covalent bond with a nearby serine or threonine, potentially increasing potency and overcoming resistance mutations.

| Compound Class | Target Kinase | Reported Activity (IC₅₀) | Role of Moieties | Reference |

| Pyrazolo[1,5-a]pyrazine | JAK1, JAK2, TYK2 | 3 nM, 8.5 nM, 7.7 nM | Pyrazine core for hinge binding. | [13] |

| Pyrido[3,4-c]pyrazine | ATR Kinase | 147 nM | Pyrazine scaffold for ATP pocket fit. | [13] |

| Generic Pyrazine Boronic Acid | Ser/Thr Kinases | Hypothetical | Pyrazine for hinge binding; Boronic acid for covalent bond with catalytic Ser/Thr. | [3][7] |

Proteasome Inhibition: Lessons from Bortezomib